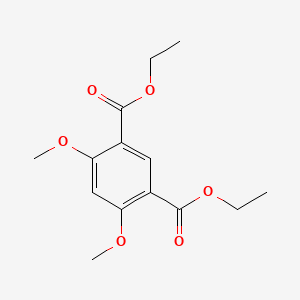

Diethyl 4,6-dimethoxyisophthalate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-5-19-13(15)9-7-10(14(16)20-6-2)12(18-4)8-11(9)17-3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADLKIMOHAENEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of Diethyl 4,6 Dimethoxyisophthalate and Its Aromatic Diester Analogs

Reactions Involving Ester Functionalities

The ester groups of diethyl 4,6-dimethoxyisophthalate and its analogs are primary sites for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis: The conversion of the diethyl ester to the corresponding dicarboxylic acid is a fundamental transformation. For instance, 2,5-dimethoxyterephthalic acid can be synthesized from its dimethyl ester by refluxing with sodium hydroxide (B78521) in water, followed by acidification. rsc.org Similarly, unsubstituted diethyl or dimethyl 2-phenylmalonate can be readily hydrolyzed under basic conditions. beilstein-journals.orgbeilstein-journals.org However, the hydrolysis of some fluorinated analogs, such as diethyl 2-(perfluorophenyl)malonate, can be challenging, often leading to decarboxylation to form 2-(perfluorophenyl)acetic acid under vigorous acidic conditions. beilstein-journals.orgbeilstein-journals.org

Transesterification: This process involves the exchange of the ethyl groups of the ester with other alkyl groups. Transesterification is a key process in various synthetic applications, including the production of biodiesel from lipids. mdpi.com While specific examples for this compound are not prevalent in the provided results, the general mechanism involves reacting the ester with an alcohol, often in the presence of an acid or base catalyst. mdpi.com For example, the transesterification of rapeseed oil with a mixture of methanol (B129727) and butanol has been studied. mdpi.com

Reduction: The ester functionalities can be reduced to alcohols. While direct reduction examples for this compound were not found, related diesters have been reduced. For instance, the reduction of a formyl group to a hydroxymethyl derivative using sodium borohydride (B1222165) (NaBH4) has been reported in the synthesis of mycophenolic acid. drugfuture.com A similar approach could be envisioned for the reduction of the ester groups in this compound to the corresponding diol.

Table 1: Reactions Involving Ester Functionalities

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrolysis | NaOH, H₂O, reflux; then HCl | 2,5-Dimethoxyterephthalic acid | rsc.org |

| Hydrolysis | Aq. or mixed water-EtOH solutions, reflux | 2-Phenylmalonic acid | beilstein-journals.orgbeilstein-journals.org |

| Hydrolysis/Decarboxylation | HBr, AcOH, reflux | 2-(Perfluorophenyl)acetic acid | beilstein-journals.orgbeilstein-journals.org |

| Transesterification | Alcohol, Acid/Base Catalyst | Alkyl esters | mdpi.com |

| Reduction | NaBH₄ | Hydroxymethyl derivative | drugfuture.com |

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound is activated by the two methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution. Nucleophilic aromatic substitution is also possible, particularly if the ring is further substituted with electron-withdrawing groups.

Electrophilic Aromatic Substitution: The electron-donating methoxy groups direct incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com For example, nitration of aromatic compounds is often carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com While specific examples for this compound are not detailed, the principles of electrophilic aromatic substitution on activated rings are well-established. masterorganicchemistry.commasterorganicchemistry.com The functionalization of planar aromatic rings is a straightforward and economical approach to synthesizing new materials. rsc.org

Nucleophilic Aromatic Substitution: This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.com For example, the transetherification of 2,4-dimethoxynitrobenzene with sodium t-butoxide proceeds via nucleophilic aromatic substitution, with the methoxy group acting as the leaving group. plos.org The reaction demonstrates selectivity for the ortho position. plos.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. eie.grtorontomu.canih.gov These reactions typically involve an organometallic nucleophile and an aryl halide or triflate electrophile. nih.gov For instance, the Suzuki-Miyaura coupling has been used to synthesize derivatives of 4-methylcoumarin (B1582148) by reacting it with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. researchgate.net Similarly, ferrocene (B1249389) derivatives have been functionalized using Negishi coupling. torontomu.ca Organosilanes have also emerged as viable partners in cross-coupling reactions. nih.gov

Table 2: Aromatic Ring Functionalization and Substitution Reactions

| Reaction Type | Key Features | Example | Reference |

| Electrophilic Aromatic Substitution | Activated by methoxy groups, directs ortho/para | Nitration with HNO₃/H₂SO₄ | masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Requires electron-withdrawing groups | Transetherification of 2,4-dimethoxynitrobenzene | plos.org |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed, forms C-C bonds | Synthesis of 4-methylcoumarin derivatives | researchgate.net |

| Negishi Cross-Coupling | Pd-catalyzed, uses organozinc reagents | Functionalization of ferrocene | torontomu.ca |

Formation of Complex Molecular Architectures and Scaffolds

This compound and its analogs serve as valuable precursors for the synthesis of more complex molecules, including macrocycles and polymers.

Macrocycle Synthesis: The difunctional nature of these diesters makes them suitable for condensation reactions to form macrocyclic structures. For example, a heteroditopic macrocycle has been synthesized and used as an organocatalytic nanoreactor for the synthesis of pyrroloacridinones. beilstein-journals.org The synthesis involved a multi-step process utilizing 1,3-diaminomethylbenzene, chloroacetyl chloride, 4-hydroxybenzaldehyde, and diethylenetriamine. beilstein-journals.org

Polymer Synthesis: Aromatic diesters are key monomers in the production of polyesters. For instance, 2,5-dimethoxyterephthalic acid has been used to synthesize polyethylene (B3416737) dimethoxyterephthalate (PEDMT) by reacting it with ethylene (B1197577) glycol in the presence of an antimony trioxide catalyst. rsc.org Similarly, polyesters have been prepared from 2,5-dihydroxyterephthalic acid and various diols. rsc.org

Synthesis of Natural Products and Analogs: Derivatives of aromatic diesters are intermediates in the total synthesis of complex natural products. For example, a derivative of dimethyl phthalate (B1215562) was a starting material in the synthesis of mycophenolic acid. drugfuture.com The synthesis involved a Diels-Alder reaction followed by several functional group manipulations. drugfuture.com Similarly, hindered diphenyl ethers related to bisbenzylisoquinoline alkaloids have been synthesized from vanillin, involving a dimethyl 3-(4'-carbomethoxyphenoxy)-4,5-dimethoxyphthalate derivative. cdnsciencepub.com

Table 3: Formation of Complex Molecular Architectures

| Application | Starting Material/Analog | Resulting Structure | Reference |

| Macrocycle Synthesis | 1,3-Diaminomethylbenzene, etc. | Heteroditopic macrocycle | beilstein-journals.org |

| Polymer Synthesis | 2,5-Dimethoxyterephthalic acid | Polyethylene dimethoxyterephthalate (PEDMT) | rsc.org |

| Natural Product Synthesis | Dimethyl phthalate derivative | Mycophenolic acid | drugfuture.com |

| Alkaloid-Related Synthesis | Vanillin derivative | Hindered diphenyl ether | cdnsciencepub.com |

Theoretical and Computational Chemistry Approaches for Diethyl 4,6 Dimethoxyisophthalate and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like diethyl 4,6-dimethoxyisophthalate. mdpi.com These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, provide quantitative predictions of molecular properties. scispace.com For aromatic diesters, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with other chemical species.

For instance, the reactivity of aromatic carboxylates can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. rsc.org In the case of this compound, the two methoxy (B1213986) groups are electron-donating, which would be expected to increase the electron density on the aromatic ring and influence its reactivity in electrophilic substitution reactions. Quantum chemical calculations can precisely quantify this effect by calculating atomic charges and mapping the electrostatic potential.

Furthermore, these calculations are instrumental in studying reaction mechanisms. For example, in the alkaline hydrolysis of diaryl sulfate (B86663) diesters, a related class of compounds, computational studies have been used to model the reaction's transition states and to understand the influence of solvent effects on the reaction pathway. acs.org Similar approaches can be applied to predict the hydrolysis rates and mechanisms of this compound.

Key calculated electronic properties for aromatic esters:

| Property | Significance | Typical Computational Method |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP, ωB97X-D) |

| Mulliken Atomic Charges | Represents the partial charge distribution over the atoms, identifying electrophilic and nucleophilic sites. | Mulliken population analysis |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution and predicts sites for non-covalent interactions. | Calculated from the electron density |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. | DFT, Hartree-Fock |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

MD simulations also provide a detailed picture of intermolecular interactions. These simulations can model how molecules of this compound interact with each other in the solid state or in solution, identifying key interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting physical properties like melting point, boiling point, and solubility. researchgate.net For instance, studies on aromatic thioethers have shown how C-H⋯π and π⋯π interactions in the solid state correlate with their fluorescence properties. researchgate.net

Computational Design of Novel Aromatic Diester Derivatives for Specific Functions

The insights gained from quantum chemical calculations and MD simulations can be leveraged for the computational design of novel aromatic diester derivatives with specific, desired functions. nih.gov This "in silico" design process allows for the rapid screening of a large number of potential candidate molecules without the need for time-consuming and expensive synthesis and testing. biotech-asia.orgresearchgate.net

For example, if the goal is to design a new polymer with specific thermal or mechanical properties, computational methods can be used to predict these properties for a range of different aromatic diester monomers. researchgate.net By systematically modifying the structure of this compound, for instance by replacing the methoxy groups with other substituents or altering the ester groups, it is possible to tune the electronic and steric properties of the molecule to achieve the desired outcome.

The design process often involves a "theozyme," a theoretical model of the transition state for a particular reaction, which can be used to design catalysts. nih.gov Similarly, for material design, a target property can be defined, and computational algorithms can be used to search for molecular structures that are predicted to exhibit that property. This approach has been used to design enzyme catalysts for ester hydrolysis and to create novel anticancer agents. biotech-asia.orgbakerlab.org

Modeling of Structure-Property Relationships in Functional Materials

A key goal of computational chemistry is to establish clear structure-property relationships (SPRs). nih.govnih.gov For functional materials based on aromatic diesters, this means understanding how specific structural features at the molecular level translate into macroscopic properties like liquid crystallinity, fluorescence, or biological activity. scirp.org

Computational models can be developed to correlate calculated molecular descriptors (e.g., molecular shape, polarity, HOMO-LUMO gap) with experimentally measured properties. These models, often based on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can then be used to predict the properties of new, unsynthesized molecules.

Emerging Research Directions and Future Challenges in Diethyl 4,6 Dimethoxyisophthalate Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The traditional synthesis of aromatic esters often involves multi-step procedures with harsh reaction conditions, reliance on petrochemical feedstocks, and the use of volatile organic solvents. A primary challenge and research focus is the development of greener, more efficient synthetic routes to Diethyl 4,6-dimethoxyisophthalate.

Modern synthetic strategies are increasingly moving towards biocatalysis and atom-efficient reactions. One promising avenue is the use of engineered enzymes, such as acyltransferases, which can catalyze acylation and transesterification reactions in aqueous media, thereby eliminating the need for organic solvents. nih.gov Research into promiscuous acyltransferases has demonstrated the potential for highly selective acylation of alcohols in water, a method that could be adapted for the final esterification step in the synthesis of this compound. nih.gov Furthermore, one-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, are being developed for similar diester compounds, offering benefits in terms of time, energy, and resource efficiency. researchgate.netresearchgate.net

Another key direction is the utilization of bio-based starting materials. Lignin (B12514952), a complex polymer abundant in biomass, is a rich source of aromatic compounds. chemrxiv.org Research has shown the successful synthesis of related molecules, like 2,6-dimethoxyterephthalate, from syringyl (S) monomers derived from the oxidative deconstruction of lignin. chemrxiv.org Applying similar biorefinery approaches to produce the isophthalate (B1238265) isomer from lignin-derived precursors presents a significant opportunity for a sustainable production pathway.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Pathway | Description | Advantages | Challenges |

| Conventional Synthesis | Multi-step synthesis from petrochemical-derived precursors using traditional catalysts and organic solvents. | Established and well-understood chemistry. | Relies on fossil fuels, often requires harsh conditions, generates significant waste. |

| Biocatalytic Synthesis | Utilizes engineered enzymes (e.g., acyltransferases, lipases) for esterification steps. nih.gov | High selectivity, mild reaction conditions (often in water), reduced environmental impact. | Enzyme stability and cost, scaling up biocatalytic processes. |

| One-Pot Synthesis | Combines multiple reaction steps (e.g., Hantzsch reaction for similar structures) into a single process. researchgate.net | Increased efficiency, reduced waste, lower energy consumption. | Requires careful optimization of reaction conditions for all steps. |

| Lignin Valorization | Synthesis from aromatic monomers (e.g., syringic acid) obtained from the depolymerization of lignin. chemrxiv.org | Utilizes a renewable, abundant feedstock, contributes to a bio-based economy. | Efficient lignin depolymerization and monomer separation remain challenging. |

Exploration of Novel Advanced Material Applications Beyond Current Scope

The inherent functionality of this compound makes it a promising building block for advanced materials. The methoxy (B1213986) and ester groups can influence properties such as solubility, thermal stability, and intermolecular interactions, opening doors to applications beyond simple intermediates.

Hexasubstituted benzenes, a class to which this compound belongs, are recognized as valuable platforms for creating functional materials used in supramolecular chemistry and organic electronics. mdpi.com The specific arrangement of electron-donating methoxy groups and electron-withdrawing ester groups on the benzene (B151609) ring of this compound could be leveraged to design novel liquid crystals, redox-active materials, or components of organic light-emitting diodes (OLEDs).

Furthermore, there is significant potential for its use as a specialty comonomer in the production of performance-advantaged polymers. chemrxiv.org The incorporation of similar bio-derived methoxyterephthalates into poly(ethylene terephthalate) (PET) has been shown to tune the polymer's properties, such as lowering crystallinity and melting temperature. chemrxiv.org Similarly, incorporating this compound into polyesters or polyamides could enhance properties like thermal stability, biodegradability, or introduce new functionalities. researchgate.net Its structure also suggests potential as a bio-based alternative to petrochemical-derived plasticizers used in polymers like poly(vinyl chloride) (PVC). chemrxiv.org

Rational Design of Functional Aromatic Diesters with Tailored Properties

Rational design involves the deliberate and predictable modification of a molecule's structure to achieve specific, desired properties. This compound serves as an excellent scaffold for such design efforts. The ability to systematically alter its functional groups allows for the fine-tuning of its chemical and physical characteristics.

For instance, the properties of copolyesters can be precisely tailored by varying the ratio of different diester monomers during polymerization. researchgate.net By strategically combining this compound with other monomers, new polymers with customized thermal or mechanical properties can be created. The synthesis of functionality-rich hexasubstituted benzenes has demonstrated that even with multiple synthetic steps, mild reaction conditions can be used to produce complex structures without the need for extensive purification. mdpi.com

This design-led approach can be applied to this compound to develop molecules for specific functions. Modifying the length of the alkyl chains on the ester groups (e.g., from diethyl to dibutyl) could optimize its performance as a plasticizer. Altering the electronic nature of the substituents on the aromatic ring could tune its properties for applications in organic electronics. This targeted approach moves beyond serendipitous discovery towards the intentional creation of functional materials. mdpi.com

Table 2: Potential Structure-Property Relationships for Designed Aromatic Diesters

| Structural Modification | Target Property | Potential Application |

| Varying ester alkyl chain length (e.g., methyl, ethyl, butyl) | Plasticity, solubility, boiling point | Bio-based plasticizers, specialty solvents |

| Replacing methoxy groups with other functionalities | Electronic properties, reactivity | Organic electronics, cross-linking agents |

| Introducing polymerizable groups | Reactivity in polycondensation | Performance-advantaged polymers |

| Halogenation of the aromatic ring | Intermolecular interactions (halogen bonding) | Supramolecular materials, liquid crystals mdpi.com |

Integration of this compound into Circular Economy Initiatives and Biorefinery Concepts

The transition from a linear "take-make-dispose" model to a circular economy is a global imperative. iccwbo.org A circular economy is based on principles of eliminating waste, circulating products and materials, and regenerating nature. iccwbo.org Biorefineries, which convert biomass into a spectrum of bio-based products and bioenergy, are a cornerstone of this transition. ieabioenergy.com

The potential to synthesize this compound from lignin-derived monomers positions it as a prime candidate for integration into biorefinery concepts. chemrxiv.org Lignin is a waste product of the paper and pulp industry, and its valorization into high-value chemicals like aromatic esters is a key goal of modern biorefineries. chemrxiv.orgieabioenergy.com By creating a value chain that starts with renewable biomass, the production of this compound can be decoupled from fossil fuel dependency.

This bio-based sourcing is the first step toward circularity. The next step involves designing the end-products for longevity, reuse, and ultimately, recycling or biodegradation. For example, if used as a comonomer in a polyester (B1180765), the resulting material could be designed for enhanced biodegradability in specific environments. researchgate.net By embracing a life-cycle approach—from renewable feedstock sourcing to end-of-life management—this compound and the materials derived from it can become part of a sustainable, circular system, contributing to a more resource-efficient future. ieabioenergy.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.